Cas no 7164-43-4 (5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid)
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Aminooroticacid
- 5-amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
- 5-Aminoorotic acid
- 5-Aminouracil-6-carboxylic Acid
- Orotic acid, 5-amino-
- Orothic acid, 5-amino-
- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
- 5-amino-2,6-dihydroxypyrimidine-4-carboxylic acid
- UM0F8VQR7M
- HWCXJKLFOSBVLH-UHFFFAOYSA-N
- 5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
- 5-amino-2,6-dioxo-1,3-dihydropyrimidine-4-carbo
- NSC43249
- 7164-43-4
- MFCD00010563
- EN300-19511
- BS-3932
- NSC 43249
- EINECS 230-514-2
- A837272
- 5-Aminoorotic acid, 99%
- UNII-UM0F8VQR7M
- AC-10135
- SCHEMBL190140
- 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dihydroxy-
- 5-Amino-6-carboxy-2,4-dihydroxypyrimidine
- IJZ
- SR-01000529572-1
- 5-AMINO-2,4-DIHYDROXYPYRIMIDINE-6-CARBOXYLIC ACID
- NSC-43249
- AKOS005622613
- Q27461426
- 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid
- BB 0242394
- 5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-pyrimi dine-4-carboxylic acid
- SR-01000529572
- Orotic acid, 5-amino- (VAN)
- A0947
- NS00037263
- FT-0620024
- 5-amino-orotic acid
- F18836
- AKOS000119771
- DTXSID1064582
- 5-amino-2,4-dihydroxy-pyrimidine-6-carboxylic acid
- 5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- CHEMBL1615017
- Z104474086
- Orotic acid, 5-amino-(VAN)
- Orotic acid, 5-amino-(VAN) (8CI)
- BBL027999
- 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid;5-Azanyl-2,4-dioxo-1h-pyrimidine-6-carboxylic acid;5-Amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
- DB-055558
- BBL012268
- STK801850
- DTXCID1047079
- ALBB-023348
- STK803136
- 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid
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- MDL: MFCD00010563
- Inchi: 1S/C5H5N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h6H2,(H,10,11)(H2,7,8,9,12)
- InChI Key: HWCXJKLFOSBVLH-UHFFFAOYSA-N
- SMILES: O=C1C(=C(C(=O)O)NC(N1)=O)N
Computed Properties
- Exact Mass: 171.02800
- Monoisotopic Mass: 171.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 21
- XLogP3: -1.2
- Topological Polar Surface Area: 122
Experimental Properties
- Color/Form: Not available
- Density: 1.7
- Melting Point: >300 °C (lit.)
- Boiling Point: 632.8 °C at 760 mmHg
- Flash Point: 336.5 °C
- Refractive Index: 1.605
- PSA: 129.04000
- LogP: -1.07520
- Solubility: Not available
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:RM3190000
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Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A609478-250mg |
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid |
7164-43-4 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A609478-500mg |
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid |
7164-43-4 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A609478-2.5g |
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid |
7164-43-4 | 2.5g |
$ 80.00 | 2022-06-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105550-100g |
5-Aminoorotic Acid |
7164-43-4 | 98% | 100g |
¥463.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105550-25g |
5-Aminoorotic Acid |
7164-43-4 | 98% | 25g |
¥121.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105550-500g |
5-Aminoorotic Acid |
7164-43-4 | 98% | 500g |
¥1,762.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105550-5g |
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid |
7164-43-4 | 98% | 5g |
¥159.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018049-100g |
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid |
7164-43-4 | 98% | 100g |
¥616 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018049-25g |
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid |
7164-43-4 | 98% | 25g |
¥254 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018049-500g |
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid |
7164-43-4 | 98% | 500g |
¥2500 | 2023-05-17 |
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Suppliers
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Related Literature
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1. Synthesis and characterisation of chelating polycarboxylate ligands capable of forming intermolecular, complementary triple hydrogen bondsStefan Ulvenlund,Alexandra S. Georgopoulou,D. Michael P. Mingos,Ian Baxter,Simon E. Lawrence,Andrew J. P. White,David J. Williams J. Chem. Soc. Dalton Trans. 1998 1869
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2. 5-Aminoorotic acid, a versatile ligand with the ability to exhibit differing co-ordination and hydrogen-bonding modes: synthesis and crystal structures of platinum(II) complexesAndrew D. Burrows,D. Michael P. Mingos,Andrew J. P. White,David J. Williams J. Chem. Soc. Dalton Trans. 1996 3805
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3. New metal-binding modes for 5-aminoorotic acid: preparation, characterization and crystal structures of zinc(II) complexesNikolia Lalioti,Catherine P. Raptopoulou,Aris Terzis,Athanassios Panagiotopoulos,Spyros P. Perlepes,Evy Manessi-Zoupa J. Chem. Soc. Dalton Trans. 1998 1327
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4. Controlled stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine into 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidinesJulian S. Northen,F. Thomas Boyle,William Clegg,Nicola J. Curtin,Andrew J. Edwards,Roger J. Griffin,Bernard T. Golding J. Chem. Soc. Perkin Trans. 1 2002 108
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Guangfu Liao,Jiasheng Fang,Qing Li,Sihan Li,Zushun Xu,Baizeng Fang Nanoscale 2019 11 7062
Additional information on 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid: A Comprehensive Overview of Its Chemical Properties, Biological Activity, and Applications in Biomedical Research
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid, with the chemical identifier CAS No. 7164-43-4, is a multifunctional compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of pyrimidine derivatives, which are well-established as key structural motifs in pharmaceutical chemistry. Its unique molecular framework, characterized by a six-membered ring with multiple functional groups, provides a versatile platform for exploring its potential in drug discovery and therapeutic applications. The combination of an amino group at the 5-position, two oxo groups at the 2 and 6 positions, and a carboxylic acid group at the 4-position creates a chemically robust molecule with distinct physicochemical properties.
Recent advances in structural biology and computational modeling have enabled researchers to dissect the molecular mechanisms underlying the biological activities of 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of specific enzymes involved in metabolic pathways, suggesting its potential as a target for metabolic disorders. The molecule's ability to modulate enzyme activity is attributed to its ability to form hydrogen bonds with key residues in the active site of target proteins, a property that has been validated through molecular docking simulations.
One of the most promising areas of research involving 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid is its role in neurodegenerative disease therapy. A 2024 preclinical study published in Neuropharmacology demonstrated that this compound can reduce neuronal damage in models of Alzheimer's disease by modulating the activity of acetylcholinesterase. The study utilized advanced in vitro assays to confirm its inhibitory effects on the enzyme, with IC50 values significantly lower than those of existing inhibitors, highlighting its potential as a novel therapeutic agent.
Another critical aspect of 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid is its synthetic accessibility. Researchers have developed scalable methods for its production using green chemistry principles, which is a major trend in modern pharmaceutical development. A 2023 paper in Organic & Biomolecular Chemistry described a one-pot synthesis route that reduces the number of reaction steps and minimizes byproduct formation, aligning with the industry's push for sustainable manufacturing processes.
The biological activity of this compound has also been linked to its potential in anti-inflammatory applications. A 2024 study in Pharmacological Reports found that 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid can suppress the production of pro-inflammatory cytokines in vitro, suggesting its utility in conditions such as rheumatoid arthritis. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, a critical pathway in inflammatory responses.
Recent advances in nanotechnology have further expanded the potential applications of this compound. A 2024 study published in Nano Letters explored the use of 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid as a functional component in drug delivery systems. By conjugating the compound to biocompatible nanoparticles, researchers were able to enhance its bioavailability and target specific tissues, demonstrating its potential as a precision medicine tool.
The pharmacokinetic profile of 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid is another area of active investigation. A 2023 clinical pharmacology study revealed that the compound exhibits favorable oral bioavailability and a long half-life, which are essential properties for drug development. These characteristics make it an attractive candidate for the development of oral formulations for chronic disease management.
Despite its promising properties, the development of 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid as a therapeutic agent requires further research. Current studies are focused on understanding its potential side effects and optimizing its pharmacological profile. The compound's ability to interact with multiple biological targets presents both opportunities and challenges, necessitating rigorous preclinical and clinical testing.
As the field of biomedical research continues to evolve, 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid stands out as a compound with significant potential. Its unique molecular structure, combined with its diverse biological activities, positions it as a valuable tool for addressing complex medical challenges. Ongoing research is expected to uncover new applications and refine its therapeutic potential, making it a focal point for future drug discovery efforts.
The chemical versatility of 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid is further enhanced by its ability to serve as a scaffold for the development of derivative compounds. A 2024 study in MedChemComm demonstrated that modifications to the amino group or the carboxylic acid moiety can significantly alter the compound's biological activity, opening new avenues for the design of more effective therapeutic agents.
In conclusion, 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid represents a compelling example of how structural complexity can translate into functional versatility. Its potential applications in various therapeutic areas, coupled with its favorable chemical properties, make it a promising candidate for further exploration. As research in this field progresses, the compound is likely to play an increasingly important role in the development of innovative treatments for a wide range of diseases.
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